molecular formula C15H19Cl2N3O B1581208 Diclobutrazol CAS No. 75736-33-3

Diclobutrazol

Cat. No. B1581208
CAS RN: 75736-33-3
M. Wt: 328.2 g/mol
InChI Key: URDNHJIVMYZFRT-KGLIPLIRSA-N
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Description

Diclobutrazol is a systemic fungicide that is highly active against rusts, powdery mildews, and other fungal phytopathogens . It can be used as a pesticide to control various crop diseases .


Synthesis Analysis

Diclobutrazol is a racemic mixture of two chemical compounds from the triazole group . The synthesis of Diclobutrazol involves a series of chemical reactions, including amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .


Molecular Structure Analysis

The molecular formula of Diclobutrazol is C15H19Cl2N3O . Its average mass is 328.237 Da and its monoisotopic mass is 327.090515 Da . The structure of Diclobutrazol can be determined using techniques such as X-ray crystallography and electron diffraction .


Chemical Reactions Analysis

Diclobutrazol is a fungicide that acts by inhibiting the growth of fungal phytopathogens . The chemical reactions involved in its action are complex and involve multiple steps .


Physical And Chemical Properties Analysis

Diclobutrazol is a pure white crystal with a melting point of 147-149°C . It has a vapor pressure of 0.0027 x 10-3PA at 20°C and a relative density of 1.25 . It is soluble in acetone, chlorine, methanol, ethanol, and other organic solvents, with a solubility greater than or equal to 50g/L . In water, its solubility is 9mg/L .

Scientific Research Applications

Fungicidal Activity

  • Action on Ustilago Maydis : Diclobutrazol was found to decrease the growth rate of Ustilago maydis, a pathogenic fungus, during the log phase. It causes changes in sterol composition, leading to a decrease in ergosterol and an increase in methyl-sterols. This change disrupts membrane function, highlighting its fungicidal activity (Baldwin & Wiggins, 1984).

Photolysis and Breakdown Products

  • Photolysis in Methanol : When exposed to ultraviolet light in methanol, diclobutrazol undergoes photodegradation. This process leads to the formation of various compounds, including the previously unreported s-triazolo-(5,1a)isoquinoline ring system (Clark, James, & Watkins, 1985).

Impact on Plant Growth and Physiology

  • Growth and Sterol Biosynthesis in Maize : Applied as soil drenches, diclobutrazol retarded the growth of maize seedlings without significantly increasing chlorophyll or carotenoid content. These findings suggest that its fungitoxicity is not related to phytotoxicity (Khalil, Mercer, & Wang, 1990).

Effects on Nitrogen Fixation

  • Impact on White Clover and Rhizobium Trifolii : Diclobutrazol showed toxicity to R. trifolii, a nitrogen-fixing bacterium, in agar. It reduced the size, weight, and nitrogen fixation capacity of clover plants, indicating its potential impact on symbiotic relationships important for agriculture (Fisher & Hayes, 1982).

Metabolic Pathways in Fungi

  • Metabolism by Basidiomycete Fungi : Studies on the metabolism of diclobutrazol by Coriolus versicolor and Rhizoctonia solani reveal insights into the reduction and oxidation processes of this fungicide. The findings have implications for understanding its fungitoxicity and the possible detoxication routes in fungi (Deas & Clifford, 1984).

Distribution in Plant Tissues

  • Fungicide Distribution in Infected Wheat Leaves : Using X-ray microanalysis, researchers studied the distribution of diclobutrazol in wheat leaves infected by brown rust. They found increased amounts of Cl in treated host cells and fungal hyphae, demonstrating a novel approach to studying fungicide distribution within infected tissues (Humphreys et al., 1991).

Safety And Hazards

Diclobutrazol can cause serious eye irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling Diclobutrazol .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDNHJIVMYZFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868378
Record name 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
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Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclobutrazol

CAS RN

66345-62-8, 75736-33-3
Record name β-[(2,4-Dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66345-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclobutrazol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-tert-butyl-β-[(2,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.276
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Record name (2RS, 3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1yl)pentan-3-ol;(R*, R*)-(±)-β-[(2,4-dichlorophenyl)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol;diclobutrazole (ISO)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
595
Citations
AHB Deas, DR Clifford - Pesticide biochemistry and physiology, 1982 - Elsevier
Metabolism of the triazolylmethane fungicides triadimefon, triadimenol, and diclobutrazol by Aspergillus niger was studied using a replacement culture technique and 14 C substrates. …
Number of citations: 43 www.sciencedirect.com
TE Wiggins, BC Baldwin - Pesticide science, 1984 - Wiley Online Library
Fungicides containing the imidazole and triazole groups are known to block the 14α‐demethylation reaction in ergosterol biosynthesis, which is a cytochrome P‐450 enzyme system. …
Number of citations: 77 onlinelibrary.wiley.com
PJ Holloway, WWC Wong, HJ Partridge… - Pesticide …, 1992 - Wiley Online Library
The influence of a number of commercial nonionic polyoxyethylene surfactants on the foliar penetration and movement of two systemic fungicides, ethirimol and diclobutrazol, was …
Number of citations: 56 onlinelibrary.wiley.com
BC Baldwin, TE Wiggins - Pesticide science, 1984 - Wiley Online Library
Diclobutrazol [(2RS, 3RS)‐1‐(2, 4‐dichlorophenyl)‐4, 4‐dimethyl‐2‐(1,2, 4‐triazol‐1‐yl)pentan‐3‐ol] decreased the rate of growth of Ustilago maydis during the log phase. Marked …
Number of citations: 57 onlinelibrary.wiley.com
KJ Bent, AM Skidmore - … Council: Proceedings of the 1979 British …, 1980 - cabdirect.org
Diclobutrazol: a new systemic fungicide. … Diclobutrazol: a new systemic fungicide. … Abstract : Diclobutrazol sprays at 100-250 ppm gave good control of Podosphaera …
Number of citations: 20 www.cabdirect.org
IA Khalil, EL Mercer - Pesticide science, 1990 - Wiley Online Library
… 2S,3S-enantiorner.l ' Diclobutrazol also blocks cholesterol … is of interest to know the effect of diclobutrazol on the plants it is … This paper reports on the effect of diclobutrazol and its 2K,3R…
Number of citations: 10 onlinelibrary.wiley.com
T Clark, CS James, DAM Watkins - Chemosphere, 1985 - Elsevier
The fungicide diclobutrazol (2RS,3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol was irradiated by ultra-violet light in methanol solution using (1) …
Number of citations: 6 www.sciencedirect.com
AHB Deas, DR Clifford - Pesticide Biochemistry and Physiology, 1984 - Elsevier
… diclobutrazol than triadimenol. Formation of primary alcohol metabolites, a possible detoxication route, occurred more with diclobutrazol … From this we concluded that the diclobutrazol …
Number of citations: 19 www.sciencedirect.com
DJ Fisher, AL Hayes - Annals of Applied Biology, 1982 - Wiley Online Library
… The two highest concentrations of diclobutrazol in soil … In these experiments the most striking effect of diclobutrazol in … We can find no published data on the persistence of diclobutrazol …
Number of citations: 14 onlinelibrary.wiley.com
IA KHALIL - Cereal Research Communications, 1995 - JSTOR
The recently developed plant growth regulator paclobutrazol (PP333, ICI) and its ' structural analogues diclobutrazol (Vigil, ICI), and triadimefon (Bayleton, Bayer) applied as a soil …
Number of citations: 41 www.jstor.org

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